N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Description
N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by:
- A pyrazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety.
- The carboxamide nitrogen is further substituted with a 2-hydroxyethyl group, enhancing hydrophilicity compared to alkyl or aryl substituents.
The 4-methoxy group on the phenyl ring is electron-donating, which may influence binding interactions, while the hydroxyethylamide substituent improves solubility relative to more lipophilic analogs .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-19-10-4-2-9(3-5-10)11-8-12(16-15-11)13(18)14-6-7-17/h2-5,8,17H,6-7H2,1H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDGCAXXYNGQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide exhibits promising anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at micromolar concentrations. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction, respectively.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Study:
In vitro experiments showed that treatment with this compound led to a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions.
Agricultural Applications
1. Pesticidal Activity
This compound has been evaluated for its pesticidal properties against various agricultural pests. Its efficacy as an insecticide has been attributed to its ability to disrupt the nervous system of target insects.
Case Study:
Field trials demonstrated that formulations containing this compound led to a significant reduction in pest populations compared to untreated controls. The compound's mode of action involves interference with neurotransmitter signaling pathways, leading to paralysis and death in susceptible insect species.
Material Science Applications
1. Polymer Synthesis
The unique chemical structure of this compound makes it an attractive candidate for the synthesis of novel polymers with enhanced thermal and mechanical properties.
Case Study:
Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved tensile strength and thermal stability. These materials have potential applications in coatings, adhesives, and other industrial products.
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of kinase pathways |
| Anti-inflammatory properties | Decrease in pro-inflammatory cytokines | |
| Agriculture | Pesticidal activity | Disruption of insect nervous system |
| Material Science | Polymer synthesis | Enhanced thermal and mechanical properties |
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Pyrazole Carboxamides with Halogen or Trifluoromethyl Substituents
Example Compounds :
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (): Feature chlorine at position 5 and methyl at position 3. Substituted with aromatic rings (e.g., phenyl, 4-chlorophenyl) to enhance lipophilicity. Melting points: 133–183°C, indicating high crystallinity. Key differences: Chlorine and methyl groups increase hydrophobicity compared to the target compound’s methoxy and hydroxyethyl groups. These derivatives are likely optimized for enzyme inhibition (e.g., kinase targets) due to halogenated motifs .
- N-(4-Sulfonylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides ():
- Contain trifluoromethyl (electron-withdrawing) at position 3 and sulfonamide groups on the phenyl ring.
- Purity : >95% via LC-MS, with molecular weights ~400–500 g/mol.
- Key differences : The trifluoromethyl group enhances metabolic stability, while sulfonamide substituents improve target specificity (e.g., measles virus polymerase inhibition) .
Carbonic Anhydrase Inhibitors with Sulfonamide Linkers
Example Compounds :
- N-[4-(Aminosulfonyl)phenyl]-3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides (): Feature sulfonamide linkers and hydroxyaryl groups. Melting points: 252–304°C, higher than the target compound due to sulfonamide crystallinity. Activity: Designed as carbonic anhydrase inhibitors, leveraging sulfonamide-zinc interactions. The target compound lacks sulfonamide groups, suggesting divergent mechanisms .
Bioactive Pyrazole Carboxamides in Clinical Use
-
- A 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide with a complex benzisoxazole substituent.
- Clinical use : Plasma kallikrein inhibitor for hereditary angioedema.
- Key differences : The trifluoromethyl group and aromatic extensions enhance target affinity and plasma stability, unlike the target compound’s simpler structure .
Structural and Functional Analysis
Physicochemical Properties
| Compound | Substituents | LogP (Predicted) | Solubility | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 3-(4-MeOPh), 5-(NHCH2CH2OH) | ~2.5 | Moderate (aqueous) | Not reported |
| 5-Chloro-3-methyl derivatives | 3-Me, 5-Cl, 4-carboxamide | ~3.8 | Low | 133–183 |
| Berotralstat | 3-CF3, benzisoxazole | ~4.0 | High (pH-dependent) | Not reported |
| AB-CHMFUPPYCA | Cyclohexylmethyl, 4-FPh | ~5.2 | Very low | Not reported |
Key trends :
- The hydroxyethyl group reduces LogP and improves solubility vs. halogen/trifluoromethyl analogs.
Biological Activity
N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, commonly referred to as HET0016, is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C13H15N3O3
- Molecular Weight: 261.281 g/mol
- Functional Groups: Hydroxyethyl, methoxyphenyl, and carboxamide
The structure of HET0016 includes a pyrazole ring with a hydroxyethyl substituent and a methoxy group on the phenyl ring, which may enhance its solubility and binding interactions with biological targets.
The biological activity of HET0016 is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyethyl and methoxyphenyl groups are believed to enhance the compound's binding affinity, leading to modulation of enzyme activity and receptor signaling pathways. This can result in various pharmacological effects, including:
- Inhibition of Enzyme Activity: Preliminary studies suggest that HET0016 may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Alteration of Receptor Signaling: The compound may modulate receptor activities that are crucial for cellular signaling pathways related to inflammation and cancer progression .
Anticancer Activity
Numerous studies have investigated the anticancer potential of HET0016 and related pyrazole derivatives:
-
Cytotoxicity Assays:
- HET0016 has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
- A comparative analysis of similar pyrazole compounds revealed that derivatives with structural similarities also demonstrated potent anticancer activity, with IC50 values ranging from 0.08 to 49.85 µM across different studies .
-
Mechanistic Insights:
- Research indicates that HET0016 may act by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for its anticancer effects .
- Docking simulations have shown that the compound interacts with the colchicine binding site on tubulin, suggesting a direct mechanism for its cytotoxicity .
Anti-inflammatory Activity
HET0016 has also been explored for its anti-inflammatory properties:
- Inhibition of Cytokine Release: Studies have demonstrated that it can inhibit LPS-induced TNF-alpha release in cellular models, indicating potential use in treating inflammatory diseases .
- Impact on MAPK Pathways: The compound's ability to modulate p38 MAPK signaling pathways has been highlighted as a mechanism through which it exerts anti-inflammatory effects .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of Pyrazole Ring:
- The initial step involves reacting 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole structure.
-
Functionalization:
- Subsequent reactions introduce the hydroxyethyl and carboxamide groups, optimizing conditions for yield and purity.
-
Optimization for Industrial Production:
- Methods such as continuous flow reactors are employed for large-scale synthesis while adhering to green chemistry principles to minimize environmental impact.
Study 1: Cytotoxicity Against Lung Cancer Cells
A study evaluated HET0016 against NCI-H460 cells, reporting an IC50 value of approximately 42.30 µM. The results indicated significant inhibition of cell proliferation, supporting its potential as an anticancer agent .
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses, HET0016 was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, highlighting its therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide?
- Methodology : The synthesis typically involves a multi-step process:
Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-diketones or substituted acrylates under acidic conditions.
Carboxamide Functionalization : Coupling the pyrazole core with 2-hydroxyethylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt).
Purification : Column chromatography or recrystallization to achieve >95% purity, verified by LC-MS and elemental analysis .
- Key Considerations : Reaction temperature and pH must be controlled to prevent side reactions, such as hydrolysis of the methoxyphenyl group.
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXS97 for structure solution and SHELXL97 for refinement).
- Key Data :
- Crystal System : Monoclinic, space group C2/c with unit cell parameters a = 21.82 Å, b = 10.08 Å, c = 12.28 Å, β = 110.53°.
- Hydrogen Bonding : O–H⋯O and N–H⋯N interactions stabilize the crystal lattice, with a dihedral angle of 7.7° between the pyrazole and methoxyphenyl rings .
Q. What analytical techniques are used to confirm purity and molecular identity?
- Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy proton resonance at δ ~3.8 ppm).
- LC-MS (ESI) : Molecular ion peak [M+H] at m/z 261.3 (calculated: 261.28) .
- Elemental Analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the compound’s conformation influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Software like AutoDock Vina to model binding poses with target proteins (e.g., Factor Xa or cannabinoid receptors).
- Structure-Activity Relationship (SAR) : Modifications to the hydroxyethyl or methoxyphenyl groups to assess changes in binding affinity.
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodology :
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate logP (~2.1), aqueous solubility, and CYP450 metabolism.
- MD Simulations : All-atom molecular dynamics to evaluate membrane permeability and plasma protein binding.
Q. How do structural analogs of this compound resolve contradictions in reported biological activities?
- Case Study :
- Analog Synthesis : Replacing the methoxyphenyl group with fluorophenyl or chlorophenyl derivatives to enhance metabolic stability.
- Data Analysis : Comparative IC values in enzyme inhibition assays (e.g., anti-inflammatory COX-2 vs. antimicrobial β-lactamase activity).
Q. What experimental strategies optimize yield in large-scale synthesis without compromising purity?
- Methodology :
- Flow Chemistry : Continuous-flow reactors for precise control of exothermic reactions (e.g., pyrazole ring formation).
- DoE (Design of Experiments) : Taguchi methods to optimize reagent stoichiometry, temperature, and catalyst loading.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
